molecular formula C9H15ClN4 B1500686 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride CAS No. 1185309-66-3

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Cat. No.: B1500686
CAS No.: 1185309-66-3
M. Wt: 214.69 g/mol
InChI Key: HZVNPLQXEMSKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is a metabolite of buspirone .


Synthesis Analysis

The synthesis of piperazine derivatives has been studied extensively. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Pyrimidinyl)piperazine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molar mass of 164.21 g/mol .


Chemical Reactions Analysis

Pyrimidines, including 1-(2-Pyrimidinyl)piperazine, have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Pyrimidinyl)piperazine include a molar mass of 164.21 g/mol . The compound is a piperazine derivative and is known to act as an antagonist of the α2-adrenergic receptor .

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidinyl)piperazine involves its role as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor .

Future Directions

Research in the field of pyrimidines, including 1-(2-Pyrimidinyl)piperazine, continues to evolve due to their immense applications in life sciences, medical sciences, and industrial chemistry . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVNPLQXEMSKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671574
Record name 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-66-3
Record name 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.